1,10-Decanediol dimethacrylate is a chemical compound with the molecular formula C₁₈H₃₀O₄ and a CAS number of 6701-13-9. It is classified as a dimethacrylate ester, which means it contains two methacrylate functional groups attached to a decanediol backbone. This compound appears as a light yellow liquid and is primarily used in polymer chemistry due to its ability to form cross-linked networks when polymerized. Its unique structure provides enhanced mechanical properties and thermal stability in the resulting polymers, making it valuable in various applications, particularly in the field of materials science and dental products .
D3MA's ability to undergo crosslinking reactions makes it a crucial component in developing various polymers and composites. The methacrylate groups readily react with initiators under heat or light, forming strong covalent bonds between individual polymer chains. This crosslinking process enhances the mechanical strength, thermal stability, and rigidity of the final material []. Research explores D3MA for applications in:
D3MA can serve as a building block for synthesizing novel materials with specific functionalities. The presence of hydroxyl groups on either end of the molecule allows for further chemical modifications. Researchers can attach various functional groups to D3MA, tailoring the material's properties for specific applications. For instance, research explores D3MA in the development of:
1,10-Decanediol dimethacrylate primarily undergoes polymerization reactions due to its methacrylate groups. The polymerization can be initiated through various methods, including thermal, photoinitiated, or chemical means. These reactions lead to the formation of cross-linked polymers that exhibit improved mechanical strength and durability.
Additionally, it can participate in Michael addition reactions, where nucleophiles can add to the double bonds of the methacrylate groups, further modifying its properties for specific applications.
1,10-Decanediol dimethacrylate can be synthesized through several methods:
Both methods yield 1,10-decanediol dimethacrylate with high purity when optimized properly .
1,10-Decanediol dimethacrylate has a wide range of applications:
Interaction studies involving 1,10-decanediol dimethacrylate focus on its reactivity with various biological systems and materials. Research indicates that it can interact with skin proteins leading to sensitization. Additionally, studies have examined its compatibility with other dental materials and its effects on cell viability when used in biological applications. These interactions are crucial for ensuring safety and efficacy in its applications .
Several compounds share structural similarities with 1,10-decanediol dimethacrylate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethylene glycol dimethacrylate | C₁₂H₁₈O₄ | Shorter chain length; commonly used in dental applications |
Trimethylolpropane trimethacrylate | C₁₈H₃₀O₆ | Contains three methacrylate groups; higher cross-linking potential |
Butanediol dimethacrylate | C₁₂H₂₂O₄ | Shorter carbon chain; lower viscosity |
Uniqueness of 1,10-Decanediol Dimethacrylate: The longer carbon chain provides enhanced flexibility and thermal stability compared to shorter analogs like ethylene glycol dimethacrylate. This makes it particularly suitable for applications requiring robust mechanical properties while maintaining some degree of flexibility .
Irritant